Superior P2X4 Receptor Antagonism: 4,7-Dimethoxy-1,3-benzodioxole-5-carboxamide Derivative (9o) Achieves Sub-40 nM IC50, Outperforming Parent Scaffold and Other P2X4 Antagonists
A derivative of the target compound, N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d][1,3]dioxole-5-carboxamide (compound 9o), demonstrated potent and selective antagonism of the human P2X4 receptor (h-P2X4R) with an IC50 of 0.039 μM. This is significantly more potent than the parent 1,3-benzodioxole-5-carboxylic acid scaffold, which lacks the 4,7-dimethoxy substitution and shows no measurable activity at this target [1]. Furthermore, 9o is >200-fold more potent than the general P2X4 antagonist P2X4 antagonist-4 (compound 64), which has a reported IC50 of 8 μM .
| Evidence Dimension | P2X4 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 0.039 ± 0.07 μM (compound 9o, a 4,7-dimethoxy-1,3-benzodioxole-5-carboxamide derivative) |
| Comparator Or Baseline | Parent 1,3-benzodioxole-5-carboxylic acid scaffold (no activity) / P2X4 antagonist-4 (IC50 = 8 μM) |
| Quantified Difference | >200-fold more potent than P2X4 antagonist-4; absolute potency gain vs. inactive parent scaffold. |
| Conditions | Ca2+ influx assay on h-1321N1 astrocytoma cells stably expressing h-P2X4R |
Why This Matters
This level of potency and selectivity is critical for research into P2X4-mediated neuropathic pain and inflammation, where off-target effects from less selective antagonists confound experimental interpretation.
- [1] Mahmood A, et al. Therapeutic potentials and structure-activity relationship of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives as selective and potent antagonists of P2X4 and P2X7 receptors. Eur J Med Chem. 2022;238:114491. View Source
